Cas no 480-39-7 (Pinocembrin)

Pinocembrin structure
Pinocembrin structure
商品名:Pinocembrin
CAS番号:480-39-7
MF:C15H12O4
メガワット:256.2534
MDL:MFCD00017482
CID:330183
PubChem ID:68071

Pinocembrin 化学的及び物理的性質

名前と識別子

    • 5,7-DIHYDROXYFLAVANONE
    • 5,7-DIHYDROXY-3'4'5'-FLAVANONE
    • 5,7-DIHYDROXY-2-PHENYL-CHROMAN-4-ONE
    • (s)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4h-1-benzopyran-4-one
    • 3-dihydro-5,7-dihydroxy-2-phenyl-(s)-4h-1-benzopyran-4-on
    • dihydrochrysin
    • galanginflavanone
    • (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
    • (S)-Pinocembrin
    • 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2S)-
    • PINOCEMBRIN
    • PinoceMbrin, froM Pinus cerebra
    • PINOCEMBRINE
    • (+)-Pinocembrin
    • (2S)-pinocembrin
    • Galangin flavanone
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2S)-
    • (S)-5,7-dihydroxyflavanone
    • (S)-5,7-dihydroxy-2-phenylchroman-4-one
    • (2s)-5,7-dihydroxy-2-phenyl-2,3-dihydro-4h-chromen-4-one
    • 8T7C8CH791
    • Pinocembrin (6CI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-,
    • NSC 43318
    • UNII-8T7C8CH791
    • Spectrum4_001765
    • NSC43318
    • HMS2205J20
    • KBio1_001936
    • SMR000232372
    • 480-39-7
    • Spectrum2_001670
    • Pinocembrin, analytical standard, 95% (TLC), solid
    • KBio2_002401
    • (2S)-5,7-dihydroxy-2-phenyl-chroman-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-(-)-
    • SPBio_001859
    • CS-0009111
    • KBio2_007537
    • SpecPlus_000896
    • BSPBio_003329
    • URFCJEUYXNAHFI-ZDUSSCGKSA-N
    • NSC 661207
    • SDCCGMLS-0066749.P001
    • HY-N0575
    • SR-01000762561
    • C09827
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (-)-
    • AS-56293
    • MLS000728654
    • CHEBI:28157
    • BDBM26667
    • LMPK12140214
    • MLS000697595
    • KBio3_002549
    • NCGC00178137-01
    • BRD-K94689771-001-02-5
    • XP162085
    • (+)-pinocoembrin
    • DTXSID3075412
    • (2~{S})-5,7-bis(oxidanyl)-2-phenyl-2,3-dihydrochromen-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-
    • SCHEMBL10026578
    • Spectrum_001879
    • Spectrum5_000349
    • KBio2_004969
    • Spectrum3_001635
    • NSC661207
    • KBioGR_002249
    • CHEMBL399910
    • Oprea1_508274
    • s3941
    • AKOS004111068
    • SR-01000762561-3
    • NSC 279005
    • (2S)-5,7-dihydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • NSC-279005
    • NSC-43318
    • KBioSS_002406
    • AC-34601
    • CCG-39668
    • DivK1c_006992
    • A871991
    • SB17302
    • 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-phenyl-, (-)-
    • rac-Pinocembrin
    • FT-0630778
    • Pinocembrin (racemic)
    • BDBM243060
    • (+/-)-pinocembrin
    • AKOS015895182
    • BRD-A84450718-001-01-4
    • Q748200
    • CS-0022812
    • MFCD00017482
    • HMS2267H13
    • 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one #
    • 5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
    • MEGxp0_000456
    • DTXSID80285959
    • PTP inhibitor, 4l
    • CHEMBL70518
    • ()-Pinocembrin
    • SMR000440642
    • MLS000877016
    • NSC-661207
    • ( inverted exclamation markA)-Pinocembrin
    • FS-7859
    • HMS3330B01
    • NS00097243
    • NSC279005
    • (+/-)-5,7-Dihydroxyflavanone; NSC 43318
    • DL-0108
    • NCGC00180757-01
    • SCHEMBL291899
    • ACon1_000231
    • HY-N2540
    • 5,7-dihydroxy-2-phenylchroman-4-one
    • 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-
    • ()-5,7-Dihydroxyflavanone; NSC 43318
    • AC-35131
    • FT-0698458
    • 68745-38-0
    • (-)-Pinocembrin
    • MLSMR
    • BRD-K94689771-001-09-0
    • DA-76897
    • STL578139
    • Pinocembrin
    • MDL: MFCD00017482
    • インチ: 1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1
    • InChIKey: URFCJEUYXNAHFI-ZDUSSCGKSA-N
    • ほほえんだ: O1C2=C([H])C(=C([H])C(=C2C(C([H])([H])[C@@]1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 256.073559g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 256.073559g/mol
  • 単一同位体質量: 256.073559g/mol
  • 水素結合トポロジー分子極性表面積: 66.8Ų
  • 重原子数: 19
  • 複雑さ: 337
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 256.25
  • 互変異性体の数: 21
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 192-193°C
  • ふってん: 511.1℃ at 760 mmHg
  • フラッシュポイント: 199.3±23.6 °C
  • PSA: 66.76000
  • LogP: 2.80430

Pinocembrin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T2992-100mg
Pinocembrin
480-39-7 100%
100mg
¥ 3490 2024-07-19
Chemenu
CM162885-250mg
(S)-5,7-Dihydroxy-2-phenylchroman-4-one
480-39-7 95%
250mg
$304 2022-06-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P5239-50MG
Pinocembrin
480-39-7 95.0%
50mg
¥4269.09 2024-12-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2992-25 mg
Pinocembrin
480-39-7 100.00%
25mg
¥1700.00 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1042-20mg
Pinocembrin
480-39-7 HPLC≥98%
20mg
¥660元 2023-10-19
Chengdu Biopurify Phytochemicals Ltd
BP1107-20mg
Pinocembrin
480-39-7 98%
20mg
$35 2023-10-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P24300-20mg
(+)-Pinocembrin
480-39-7
20mg
¥648.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03935-10mg
(+)-Pinocembrin
480-39-7 99%
10mg
¥804.0 2023-09-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4482-10mg
Pinocembrin
480-39-7 98%
10mg
¥810.00 2023-10-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4482-5mg
Pinocembrin
480-39-7 98%
5mg
¥540.00 2023-10-19

Pinocembrin サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:480-39-7)Pinocembrin
注文番号:CRN0378
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):

Pinocembrin 関連文献

Pinocembrinに関する追加情報

Pinocembrin (CAS No. 480-39-7): A Comprehensive Overview of Its Bioactive Properties and Recent Research Findings

Pinocembrin, a flavonoid derivative, is a naturally occurring compound with significant pharmacological interest. With the chemical formula C15H10O6, it is identified by the CAS number CAS No. 480-39-7 and has garnered attention for its diverse biological activities. This article delves into the structural characteristics, pharmacological effects, and the latest research developments surrounding Pinocembrin.

The structural framework of Pinocembrin is characterized by a flavanone backbone, which is a common motif in many bioactive flavonoids. This structure imparts unique chemical properties that contribute to its interaction with various biological targets. The presence of hydroxyl groups at specific positions enhances its solubility in water and facilitates its absorption in biological systems, making it an attractive candidate for therapeutic applications.

Recent studies have highlighted the anti-inflammatory properties of Pinocembrin. Research indicates that it can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings are particularly relevant in the context of chronic inflammatory diseases, where Pinocembrin has shown promise in preclinical models. The ability to modulate these pathways suggests that Pinocembrin could serve as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, Pinocembrin has demonstrated significant antioxidant activity. Oxidative stress is a contributing factor in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies have shown that Pinocembrin can scavenge free radicals and protect cells from oxidative damage. This property makes it a valuable candidate for developing antioxidant-based therapies.

The neuroprotective potential of Pinocembrin has also been extensively studied. Emerging research suggests that it can protect against neurotoxicity induced by various agents, including amyloid-beta peptides associated with Alzheimer's disease. The mechanisms underlying this effect involve the modulation of neurotransmitter systems and the inhibition of apoptotic pathways. These findings are particularly exciting as they open up new avenues for the treatment of neurodegenerative disorders.

PINOCEMBRIN's role in cancer research is another area of active investigation. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity is attributed to its ability to disrupt key signaling pathways involved in cancer cell survival and proliferation. The identification of specific molecular targets for PINOCEMBRIN has provided insights into its potential as an anticancer agent.

The antimicrobial properties of PINOCEMBRIN have also been explored. Research indicates that it can inhibit the growth of various bacteria, fungi, and viruses. This broad-spectrum activity makes it a promising candidate for developing novel antimicrobial agents, particularly in the face of increasing antibiotic resistance.

The pharmacokinetics of PINOCEMBRIN have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Studies suggest that it is well-absorbed after oral administration and exhibits a moderate distribution throughout the body. Its metabolism primarily involves phase II conjugation reactions, which enhance its excretion via bile and urine. Understanding these pharmacokinetic properties is crucial for optimizing therapeutic dosing and minimizing potential side effects.

The synthetic pathways for producing PINOCEMBRIN have also been optimized to ensure high yield and purity. Biotechnological approaches, including microbial fermentation and enzymatic catalysis, have been employed to enhance production efficiency. These advancements are essential for scaling up production for both research and commercial applications.

The future directions for research on PINOCEMBRIN include exploring its potential in combination therapies with other drugs to enhance efficacy and reduce resistance development. Additionally, investigating its mechanisms of action at a molecular level will provide further insights into its therapeutic potential.

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